molecular formula C8H11ClN2 B14840946 2-(6-Chloro-3-methylpyridin-2-YL)ethanamine

2-(6-Chloro-3-methylpyridin-2-YL)ethanamine

Cat. No.: B14840946
M. Wt: 170.64 g/mol
InChI Key: WZCIOKLPNRPNJG-UHFFFAOYSA-N
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Description

2-(6-Chloro-3-methylpyridin-2-YL)ethanamine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 6th position and a methyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-3-methylpyridin-2-YL)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-3-methylpyridine.

    Alkylation: The pyridine derivative undergoes alkylation with ethylamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-3-methylpyridin-2-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

2-(6-Chloro-3-methylpyridin-2-YL)ethanamine has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-3-methylpyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methylpyridin-2-yl)ethanamine: This compound lacks the chlorine atom but has a similar structure and reactivity.

    2-(6-Methylpyridin-3-yl)ethanamine: This compound has the methyl group at the 3rd position but lacks the chlorine atom.

Uniqueness

The presence of the chlorine atom in 2-(6-Chloro-3-methylpyridin-2-YL)ethanamine imparts unique reactivity and properties, making it distinct from its analogs. This substitution can influence the compound’s electronic properties and its interactions with biological targets, potentially leading to different pharmacological effects.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-(6-chloro-3-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H11ClN2/c1-6-2-3-8(9)11-7(6)4-5-10/h2-3H,4-5,10H2,1H3

InChI Key

WZCIOKLPNRPNJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)Cl)CCN

Origin of Product

United States

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